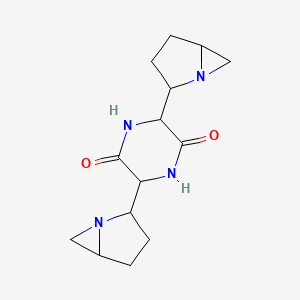
2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1-azabicyclo(3.1.0)hexane moiety imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- can be achieved through several synthetic routes. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines. This process is advantageous due to its simplicity, mild reaction conditions, and excellent functional group tolerance, resulting in moderate to excellent yields . Another approach includes the intramolecular cyclopropanation of 1,6-enynes and the cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents .
Chemical Reactions Analysis
2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
This compound has diverse applications in scientific research. In medicinal chemistry, it has been studied for its potential as an antitumor agent. Research has shown that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cells .
Mechanism of Action
The mechanism of action of 2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to disrupt the actin cytoskeleton in cancer cells, leading to cell cycle arrest and apoptosis . The compound’s unique structure allows it to bind to and inhibit key enzymes and receptors involved in various biological processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- can be compared to other similar compounds, such as 2,5-Piperazinedione, 3,6-bis(phenylmethyl)- and 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- . While these compounds share the piperazinedione core, the presence of different substituents imparts distinct chemical and biological properties. The 1-azabicyclo(3.1.0)hexane moiety in 2,5-Piperazinedione, 3,6-bis(1-azabicyclo(3.1.0)hex-2-yl)- makes it unique by providing a rigid and constrained structure, which is beneficial for specific applications in drug design and materials science.
Properties
CAS No. |
41944-72-3 |
|---|---|
Molecular Formula |
C14H20N4O2 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
3,6-bis(1-azabicyclo[3.1.0]hexan-2-yl)piperazine-2,5-dione |
InChI |
InChI=1S/C14H20N4O2/c19-13-11(9-3-1-7-5-17(7)9)15-14(20)12(16-13)10-4-2-8-6-18(8)10/h7-12H,1-6H2,(H,15,20)(H,16,19) |
InChI Key |
XTYLMIUJPHXUPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N2C1C2)C3C(=O)NC(C(=O)N3)C4CCC5N4C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















